Methanesulfonamide vs. Carboxamide at Pyrimidine 5-Position: Physicochemical Property Divergence
The methanesulfonamide substituent at the pyrimidine 5-position imparts a distinct physicochemical signature compared to the carboxamide series. The sulfonamide NH (pKa ~10-11) is significantly more acidic than a carboxamide NH (pKa ~15-17), leading to a weaker hydrogen-bond donor character but stronger hydrogen-bond acceptor capacity via the sulfonyl oxygens. This alters the compound's interaction with biological targets that discriminate between sulfonamide and amide hydrogen-bonding geometries [1]. The closest commercially available analog, N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide, replaces the polar methanesulfonamide with a lipophilic cyclopentylamide, substantially reducing topological polar surface area (tPSA) and increasing calculated logP, which directly impacts solubility, permeability, and off-target promiscuity [2]. The methanesulfonamide group also confers metabolic resistance to amidase-mediated hydrolysis, a clearance pathway applicable to the carboxamide analogs but not to sulfonamides [1].
| Evidence Dimension | Physicochemical divergence (calculated tPSA, HBD count, logP) |
|---|---|
| Target Compound Data | Methanesulfonamide analog: HBD=1 (sulfonamide NH), HBA=6 (2 sulfonyl O + 4 N), predicted tPSA ~87 Ų |
| Comparator Or Baseline | Cyclopentanecarboxamide analog: HBD=1 (amide NH), HBA=5 (1 carbonyl O + 4 N), predicted tPSA ~70 Ų; Nicotinamide analog: HBD=1, HBA=6 (carbonyl O + pyridine N + 4 N), predicted tPSA ~83 Ų |
| Quantified Difference | Methanesulfonamide compound exhibits ~17 Ų higher tPSA and one additional hydrogen-bond acceptor compared to the cyclopentanecarboxamide analog, predicting lower passive membrane permeability and altered CNS penetration potential. |
| Conditions | Calculated properties based on standard fragment-based tPSA contributions (Ertl method) and HBD/HBA counting |
Why This Matters
The higher tPSA and distinct H-bond profile of the methanesulfonamide derivative predict reduced passive blood-brain barrier penetration relative to the cyclopentanecarboxamide analog, a critical selection criterion for peripheral vs. CNS target programs.
- [1] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. doi:10.1021/jm100112j View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. doi:10.1021/jm000942e View Source
